2-Chloro-4-methoxy-3-nitropyridine
Overview
Description
2-Chloro-4-methoxy-3-nitropyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
2-Chloro-4-methoxy-3-nitropyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N-oxide .Molecular Structure Analysis
The molecular formula of 2-Chloro-4-methoxy-3-nitropyridine is C6H5ClN2O3 . The average mass is 188.568 Da and the monoisotopic mass is 187.998871 Da .Chemical Reactions Analysis
The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Physical And Chemical Properties Analysis
The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2-Chloro-4-methyl-3-nitropyridine is 1.387 Å .Scientific Research Applications
Chemical Synthesis
“2-Chloro-4-methoxy-3-nitropyridine” is used as a reactant in various chemical synthesis processes . It plays a crucial role in the formation of complex organic compounds.
Suzuki and Negishi Couplings
This compound is used as a reactant in Suzuki and Negishi couplings, which are types of palladium-catalyzed cross coupling reactions . These reactions are widely used in organic chemistry for the synthesis of various organic compounds.
Fine Chemical Intermediate
“2-Chloro-4-methoxy-3-nitropyridine” serves as a fine chemical intermediate . Fine chemical intermediates are compounds that are used in the production of fine chemicals, which are complex, single, pure chemical substances, produced in limited quantities in multipurpose plants to exacting specifications.
Construction of Imidazo[4,5-b]pyridine Skeleton
This compound is used in the rapid construction of an Imidazo[4,5-b]pyridine skeleton . The Imidazo[4,5-b]pyridine skeleton is a key structure in many pharmaceutical compounds.
Material Science Research
In the field of material science, “2-Chloro-4-methoxy-3-nitropyridine” is used in research and development of new materials .
Life Science Research
In life science research, this compound is used in the study of biological systems and organisms .
Mechanism of Action
Target of Action
They are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Mode of Action
For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This could potentially be a part of the interaction mechanism of 2-Chloro-4-methoxy-3-nitropyridine with its targets.
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions and could potentially affect multiple biochemical pathways .
Result of Action
As a nitropyridine, it could potentially be involved in various chemical reactions leading to the synthesis of different compounds .
Action Environment
The action, efficacy, and stability of 2-Chloro-4-methoxy-3-nitropyridine can be influenced by various environmental factors. These could include temperature, pH, presence of other chemicals, and more. For instance, it is recommended to handle and store the compound in a well-ventilated place .
Safety and Hazards
Future Directions
Nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .
properties
IUPAC Name |
2-chloro-4-methoxy-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXPNTNLKOJPTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396299 | |
Record name | 2-chloro-4-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6980-09-2 | |
Record name | 2-chloro-4-methoxy-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-methoxy-3-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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